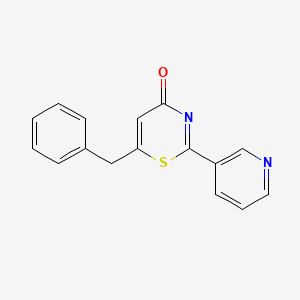
6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzyl halide with a pyridine derivative, followed by cyclization with a thioamide under basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
化学反应分析
Types of Reactions: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
作用机制
The mechanism of action of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.
相似化合物的比较
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrrolopyrazine Derivatives: Exhibited antimicrobial, anti-inflammatory, and antitumor activities.
Diazine Alkaloids: Widely used in pharmacological applications due to their diverse biological activities.
Uniqueness: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one stands out due to its unique thiazine-pyridine fusion, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88136-87-2 |
|---|---|
分子式 |
C16H12N2OS |
分子量 |
280.3 g/mol |
IUPAC 名称 |
6-benzyl-2-pyridin-3-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-10-14(9-12-5-2-1-3-6-12)20-16(18-15)13-7-4-8-17-11-13/h1-8,10-11H,9H2 |
InChI 键 |
APHSIFRIEMIPGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N=C(S2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


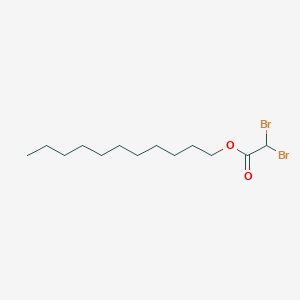
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
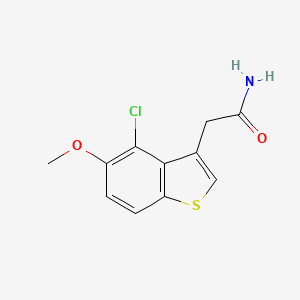
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
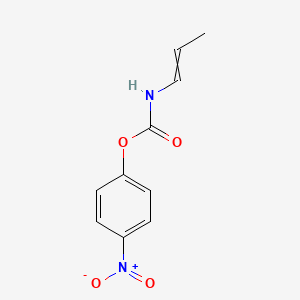
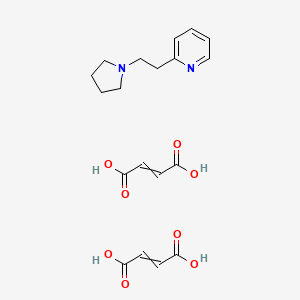
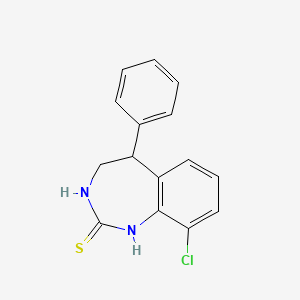
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
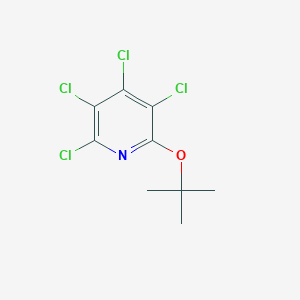
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
